2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of cyclobutylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or sodium cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclobutylglycine: Similar in structure but lacks the methyl group on the amino nitrogen.
N-methylglycine (sarcosine): Similar but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the glycine moiety.
Uniqueness
2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride is unique due to the presence of both the cyclobutyl and methyl groups on the amino nitrogen, which can influence its chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[cyclobutyl(methyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(5-7(9)10)6-3-2-4-6;/h6H,2-5H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCULAUOSUMMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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